molecular formula C22H22O6 B11644570 butyl {[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate

butyl {[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate

Cat. No.: B11644570
M. Wt: 382.4 g/mol
InChI Key: UDSREMZOTIHGQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BUTYL 2-{[3-(2-METHOXYPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a butyl ester group and a methoxyphenyl substituent on the chromen-4-one core. Chromen-4-one derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 2-{[3-(2-METHOXYPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE typically involves the esterification of the corresponding chromen-4-one derivative with butyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the synthesis of BUTYL 2-{[3-(2-METHOXYPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE can be optimized by using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and residence time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

BUTYL 2-{[3-(2-METHOXYPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of the corresponding hydroxyl derivative.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, BUTYL 2-{[3-(2-METHOXYPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The chromen-4-one core is known to interact with various enzymes, making it a valuable scaffold for the development of enzyme inhibitors.

Medicine

In medicinal chemistry, BUTYL 2-{[3-(2-METHOXYPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of BUTYL 2-{[3-(2-METHOXYPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The chromen-4-one core can bind to the active site of enzymes, inhibiting their activity. This interaction is mediated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar core structure with chromen-4-one derivatives and exhibit similar biological activities.

    Flavonoids: These natural compounds also contain a chromen-4-one core and are known for their diverse biological activities.

Uniqueness

BUTYL 2-{[3-(2-METHOXYPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is unique due to the presence of the butyl ester group and the methoxyphenyl substituent. These structural features enhance its solubility and bioavailability, making it a more effective compound in various applications compared to its analogs.

Properties

Molecular Formula

C22H22O6

Molecular Weight

382.4 g/mol

IUPAC Name

butyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C22H22O6/c1-3-4-11-26-21(23)14-27-15-9-10-17-20(12-15)28-13-18(22(17)24)16-7-5-6-8-19(16)25-2/h5-10,12-13H,3-4,11,14H2,1-2H3

InChI Key

UDSREMZOTIHGQM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.